molecular formula C6H4BrNO B13541635 2-(4-bromofuran-2-yl)acetonitrile

2-(4-bromofuran-2-yl)acetonitrile

Katalognummer: B13541635
Molekulargewicht: 186.01 g/mol
InChI-Schlüssel: LKYXPNQLLMDTEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromofuran-2-yl)acetonitrile is an organic compound with a molecular formula of C6H4BrNO It features a bromine-substituted furan ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromofuran-2-yl)acetonitrile typically involves the bromination of furan followed by the introduction of the acetonitrile group. One common method involves the reaction of 4-bromofuran with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromofuran-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-(4-substituted furan-2-yl)acetonitriles.

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of 2-(4-bromofuran-2-yl)ethylamine.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromofuran-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-bromofuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or other bioactive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromonaphthalen-2-yl)acetonitrile: Similar structure but with a naphthalene ring instead of a furan ring.

    2-(4-Bromothiophen-2-yl)acetonitrile: Contains a thiophene ring instead of a furan ring.

    2-(4-Bromofuran-3-yl)acetonitrile: Similar structure but with the bromine atom at a different position on the furan ring.

Uniqueness

2-(4-Bromofuran-2-yl)acetonitrile is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and potential applications. The presence of both the bromine atom and nitrile group provides versatility in chemical synthesis and potential bioactivity.

Eigenschaften

Molekularformel

C6H4BrNO

Molekulargewicht

186.01 g/mol

IUPAC-Name

2-(4-bromofuran-2-yl)acetonitrile

InChI

InChI=1S/C6H4BrNO/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2

InChI-Schlüssel

LKYXPNQLLMDTEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1Br)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.